![molecular formula C13H9BrClN3O3S B4141871 N-(4-bromo-2-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4141871.png)
N-(4-bromo-2-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide
Overview
Description
N-(4-bromo-2-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide, also known as BCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) and is commonly used in the study of pain and inflammation.
Mechanism of Action
N-(4-bromo-2-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide acts as a selective antagonist of TRPV1 channels by binding to a specific site on the channel. This binding prevents the activation of the channel by stimuli such as heat and capsaicin, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in reducing pain and inflammation, N-(4-bromo-2-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide has been shown to modulate the release of neurotransmitters and to have anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromo-2-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide is its selectivity for TRPV1 channels. This selectivity allows for the specific study of TRPV1 channels without affecting other channels or receptors. However, N-(4-bromo-2-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide has been shown to have off-target effects on other channels and receptors at high concentrations, which can limit its usefulness in some experiments.
Future Directions
There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide and TRPV1 channels. One area of interest is the role of TRPV1 channels in chronic pain and inflammation. Another area of interest is the development of more selective TRPV1 antagonists that can be used in clinical settings. Additionally, the use of N-(4-bromo-2-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide in combination with other compounds may provide new insights into the mechanisms of pain and inflammation.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide has been extensively used in scientific research to study the TRPV1 channel. TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, capsaicin, and acid. TRPV1 has been implicated in pain and inflammation, and its inhibition by N-(4-bromo-2-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide has been shown to reduce pain and inflammation in animal models.
properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-(5-nitropyridin-2-yl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O3S/c14-8-1-3-11(10(15)5-8)17-12(19)7-22-13-4-2-9(6-16-13)18(20)21/h1-6H,7H2,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENBZPOHWKJWGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)CSC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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